

Screening for Bioactivity: A Technical Guide to Novel Bromophenyl Ethers

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Compound of Interest

Compound Name: 2-(2-Bromophenyl)oxane

Cat. No.: B15045377

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and findings related to the biological activity screening of novel bromophenyl ether derivatives. It is designed to serve as a resource for researchers and professionals in the field of drug discovery and development, offering detailed experimental protocols, summarized quantitative data, and visual representations of key biological pathways and workflows.

Introduction

Bromophenyl ethers represent a class of chemical compounds that have garnered significant interest in medicinal chemistry due to their diverse and potent biological activities. These activities include anticancer, antimicrobial, antioxidant, and enzyme inhibitory properties. This guide synthesizes findings from various studies to present a cohesive understanding of the screening processes and therapeutic potential of these novel compounds.

Data on Biological Activities

The biological activities of various novel bromophenyl ether derivatives have been quantified across several studies. The following tables summarize the key findings, providing a comparative look at the potency of different compounds against various biological targets.

Anticancer Activity

A series of bromophenol hybrids featuring N-containing heterocyclic moieties have demonstrated significant inhibitory activity against a range of human cancer cell lines. The half-maximal inhibitory concentrations (IC₅₀) were determined using the MTT assay.[1][2]

Table 1: Anticancer Activity of Bromophenol Hybrids (IC₅₀ in µg/mL)[1]

Compound	A549 (Lung)	Bel7402 (Liver)	HepG2 (Liver)	HCT116 (Colon)	Caco2 (Colon)
17a	3.51 ± 0.35	4.89 ± 0.51	5.86 ± 0.44	2.15 ± 0.19	1.89 ± 0.23
17b	4.12 ± 0.42	5.12 ± 0.48	6.15 ± 0.53	2.58 ± 0.24	2.24 ± 0.21
18a	4.49 ± 0.73	6.25 ± 0.55	7.02 ± 0.62	3.11 ± 0.28	2.98 ± 0.31
19a	5.11 ± 0.49	7.15 ± 0.68	8.24 ± 0.75	4.02 ± 0.36	3.87 ± 0.42
WLJ18	>10	>10	>10	>10	>10

In another study, novel 1-(4-substituted phenyl)-2-ethyl imidazole derivatives were synthesized and evaluated for their antitumor activity. Compound 4f, which contains a p-bromophenyl substituent, exhibited potent activity against several cancer cell lines.[3]

Table 2: Antitumor Activity of Imidazole Derivatives (IC₅₀ in µM)[3]

Compound	A549	HeLa	SGC-7901
4f	6.60	3.24	5.37
MTX (Control)	>30	>30	>30

Furthermore, a coumarin derivative incorporating a bromophenyl group, (E)-2-((3-benzyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy)-N'-(1-(4-bromophenyl)ethylidene)acetohydrazide, showed notable cytotoxicity against prostate and breast cancer cell lines.[4]

Table 3: Cytotoxicity of a Bromophenyl-Coumarin Derivative (IC₅₀ in µM)[4]

Compound	PC-3 (Prostate)	MDA-MB-231 (Breast)
Compound 1	3.56	8.5

Enzyme Inhibition

Novel bromophenol derivatives were synthesized and tested for their inhibitory effects on human carbonic anhydrase (hCA) I and II isoenzymes, as well as acetylcholinesterase (AChE).
[\[5\]](#)

Table 4: Enzyme Inhibition Constants (Ki) of Bromophenol Derivatives (nM)[\[5\]](#)

Compound	hCA I (Ki ± SD)	hCA II (Ki ± SD)	AChE (Ki ± SD)
18	2.53 ± 0.25	1.63 ± 0.11	6.54 ± 1.03
19	5.18 ± 0.88	3.27 ± 0.46	8.12 ± 1.55
20	15.42 ± 2.15	8.91 ± 0.92	15.78 ± 3.21
21	25.67 ± 4.58	15.05 ± 1.07	24.86 ± 5.30

Antimicrobial and Antioxidant Activity

A study on N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives revealed their potential as antimicrobial and antioxidant agents.[\[6\]](#)

Table 5: Antimicrobial and Antioxidant Activity[\[6\]](#)

Compound	Antimicrobial Activity	Antioxidant Activity (DPPH Inhibition %)
5	Promising against Gram-positive pathogens	4.70 ± 1.88
6	Not specified	16.75 ± 1.18

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the key experimental protocols used in the screening of these novel bromophenyl ethers.

Synthesis of Bromophenyl Ether Derivatives

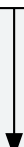
The synthesis of novel bromophenyl ether derivatives often involves multi-step reactions. For instance, the synthesis of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine analogs begins with the creation of 4-[(4-bromophenyl)sulfonyl]benzoic acid, which is then coupled with L-valine.^[6] Similarly, the synthesis of bromophenol hybrids with N-containing heterocyclic moieties involves reacting an aldehyde with an alkyl dibromide, followed by treatment with an appropriate amine.^[7]

Synthesis of N-acyl- α -amino acid analogs

4-[(4-bromophenyl)sulfonyl]benzoic acid



Couple with L-valine



N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine (5)

Synthesis of Bromophenol Hybrids

Aldehyde (4)



React with alkyl dibromide



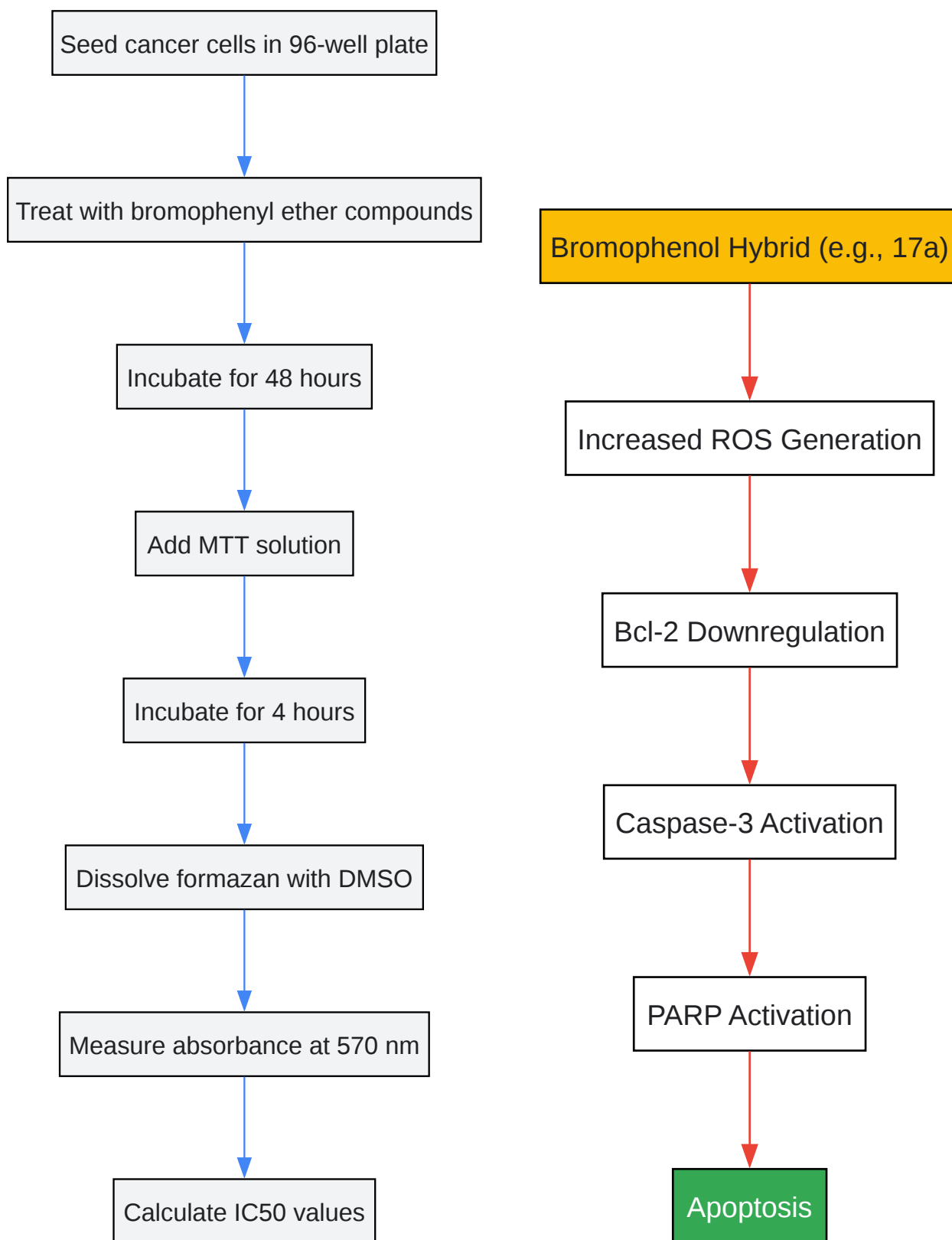
Intermediates (5-7)



Treat with appropriate amine



Bromophenol Hybrids (8-16)



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